molecular formula C18H12FN5O2 B2455138 1-(2-fluorobenzyl)-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1396870-26-0

1-(2-fluorobenzyl)-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No.: B2455138
CAS No.: 1396870-26-0
M. Wt: 349.325
InChI Key: AOINTTYEGFUIJG-UHFFFAOYSA-N
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Description

1-(2-fluorobenzyl)-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridinone core substituted with a fluorobenzyl group and a pyrazinyl-oxadiazole moiety, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 1-(2-fluorobenzyl)-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyridinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the pyridinone intermediate.

    Formation of the Pyrazinyl-Oxadiazole Moiety: This is typically done through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

1-(2-fluorobenzyl)-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Cyclization: The compound can undergo further cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures to drive the reactions to completion.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s structural features, such as the fluorobenzyl and pyrazinyl-oxadiazole groups, likely play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 1-(2-fluorobenzyl)-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one include:

    1-(2-chlorobenzyl)-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one: Similar structure with a chlorine atom instead of fluorine.

    1-(2-fluorobenzyl)-5-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one: Similar structure with a pyridinyl group instead of pyrazinyl.

    1-(2-fluorobenzyl)-5-(3-pyrazin-2-yl-1,2,4-thiadiazol-5-yl)pyridin-2(1H)-one: Similar structure with a thiadiazole ring instead of oxadiazole.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN5O2/c19-14-4-2-1-3-12(14)10-24-11-13(5-6-16(24)25)18-22-17(23-26-18)15-9-20-7-8-21-15/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOINTTYEGFUIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=NC=CN=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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